
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a cyclohexyl group attached to a hexamethyldisilaphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of cyclohexylmagnesium bromide with hexamethyldisilaphosphane chloride under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclohexyl group or the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silaphosphane compounds.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The pathways involved include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyltrimethylsilane
- Hexamethyldisilane
- Cyclohexylphosphane
Uniqueness
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both cyclohexyl and hexamethyldisilaphosphane moieties, which impart distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Número CAS |
60820-21-5 |
|---|---|
Fórmula molecular |
C12H29PSi2 |
Peso molecular |
260.50 g/mol |
Nombre IUPAC |
cyclohexyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C12H29PSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 |
Clave InChI |
LWKSQOGYYDDCQI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P(C1CCCCC1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



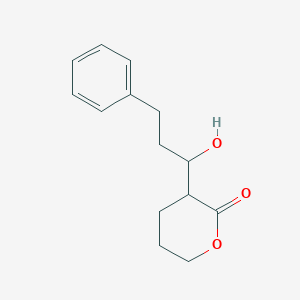

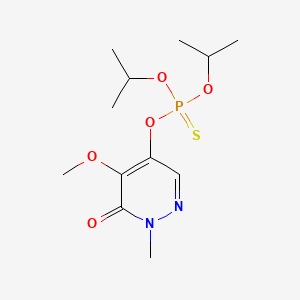
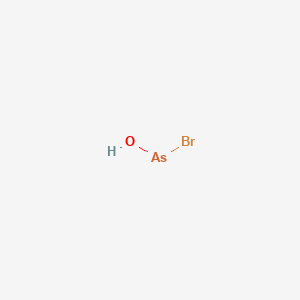
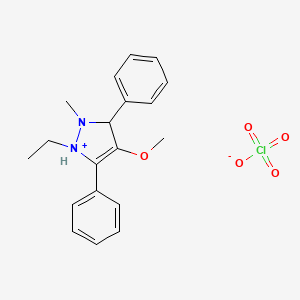
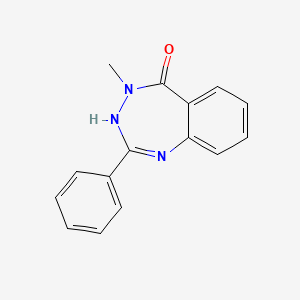

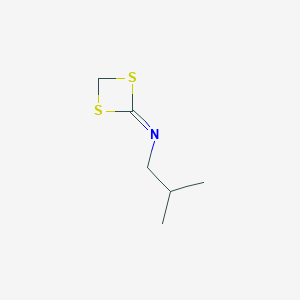
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
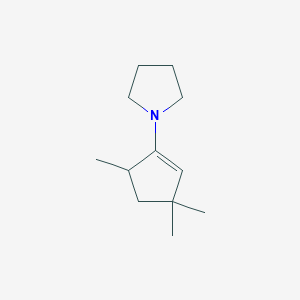

![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

